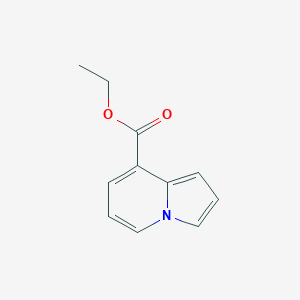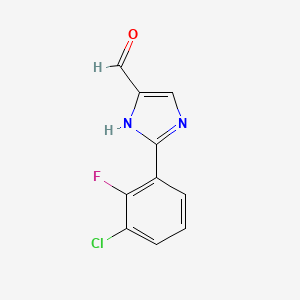
1-(5-Bromo-4-chlorothiophen-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-4-chlorothiophen-2-yl)ethanol is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound is characterized by the presence of a bromine and chlorine atom on the thiophene ring and an ethanol group attached to the second carbon of the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-chlorothiophen-2-yl)ethanol can be achieved through several methods. One common method involves the bromination and chlorination of thiophene, followed by the introduction of an ethanol group. The reaction typically involves the use of bromine and chlorine reagents under controlled conditions to ensure selective halogenation of the thiophene ring. The final step involves the addition of an ethanol group to the halogenated thiophene.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-4-chlorothiophen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine and chlorine atoms can be reduced to form a thiophene derivative with fewer halogen atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiophene derivatives with fewer halogen atoms.
Substitution: Formation of thiophene derivatives with new functional groups.
Aplicaciones Científicas De Investigación
1-(5-Bromo-4-chlorothiophen-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-4-chlorothiophen-2-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the ethanol group can influence its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromo-4-chlorothiophen-2-yl)ethanone: Similar structure but with a ketone group instead of an ethanol group.
1-(5-Bromo-4-chlorothiophen-2-yl)methanol: Similar structure but with a methanol group instead of an ethanol group.
1-(5-Bromo-4-chlorothiophen-2-yl)propane: Similar structure but with a propane group instead of an ethanol group.
Uniqueness
1-(5-Bromo-4-chlorothiophen-2-yl)ethanol is unique due to the presence of both bromine and chlorine atoms on the thiophene ring and the ethanol group. This combination of functional groups imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H6BrClOS |
|---|---|
Peso molecular |
241.53 g/mol |
Nombre IUPAC |
1-(5-bromo-4-chlorothiophen-2-yl)ethanol |
InChI |
InChI=1S/C6H6BrClOS/c1-3(9)5-2-4(8)6(7)10-5/h2-3,9H,1H3 |
Clave InChI |
ZNXNUJGKWNZIBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(S1)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13669820.png)

![6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669840.png)





